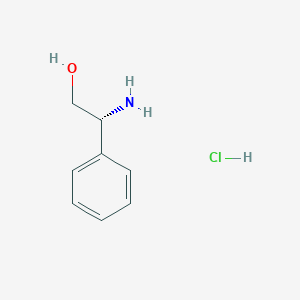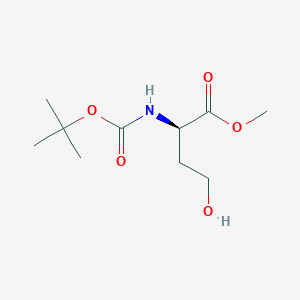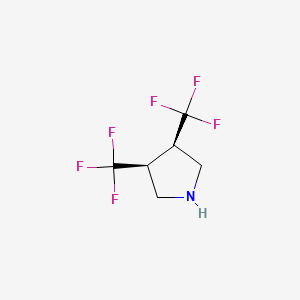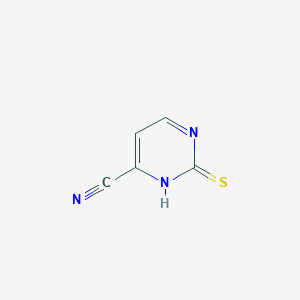
2-Mercaptopyrimidine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Mercaptopyrimidine-4-carbonitrile: is a heterocyclic compound containing sulfur and nitrogen atoms within its structure It is a derivative of pyrimidine, characterized by the presence of a mercapto group (-SH) at the second position and a cyano group (-CN) at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mercaptopyrimidine-4-carbonitrile typically involves the condensation of suitable precursors under specific reaction conditions. One common method involves the reaction of 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate with an appropriate α,β-unsaturated ketone in glacial acetic acid . Another approach includes the use of 4,6-diamino-2-mercaptopyrimidine as a chelating agent for the preparation of metal-organic frameworks .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Análisis De Reacciones Químicas
Types of Reactions
2-Mercaptopyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the mercapto group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides and amines are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Conversion to amines.
Substitution: Formation of substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
2-Mercaptopyrimidine-4-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and metal-organic frameworks.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, particularly in the development of novel drugs.
Industry: Utilized in the preparation of catalysts and other functional materials.
Mecanismo De Acción
The mechanism of action of 2-Mercaptopyrimidine-4-carbonitrile involves its interaction with molecular targets and pathways. In biological systems, it may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Mercaptopyridine-3-carbonitrile
- 2-Mercaptopyridine-5-carbonitrile
- 4,6-Diamino-2-mercaptopyrimidine
Uniqueness
2-Mercaptopyrimidine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to other similar compounds, it offers a unique combination of functional groups that can be exploited for various applications in research and industry .
Propiedades
Número CAS |
1330755-49-1 |
|---|---|
Fórmula molecular |
C5H3N3S |
Peso molecular |
137.16 g/mol |
Nombre IUPAC |
2-sulfanylidene-1H-pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C5H3N3S/c6-3-4-1-2-7-5(9)8-4/h1-2H,(H,7,8,9) |
Clave InChI |
SKEOFJGCGAOJAR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NC(=S)N=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


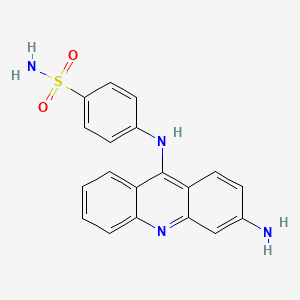
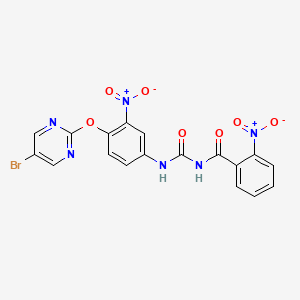
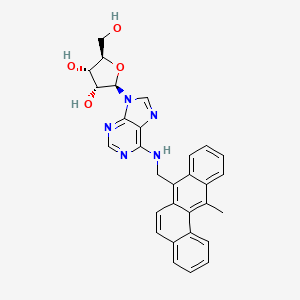
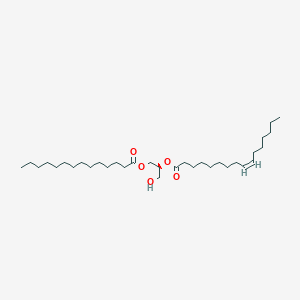
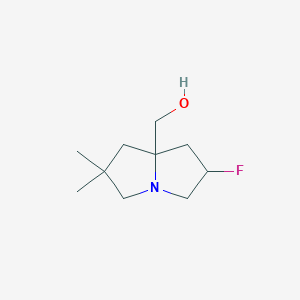
![3-Methoxy-N-methyl-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide](/img/structure/B15219297.png)
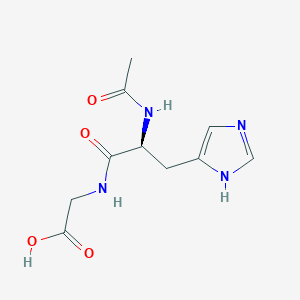

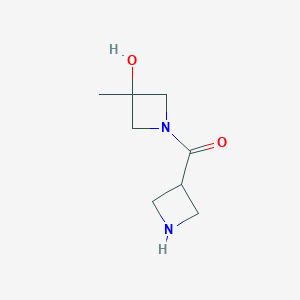
![Spiro[cyclopropane-1,6'-thieno[2,3-c]pyrrol]-4'(5'H)-one](/img/structure/B15219322.png)

